1-Methyl-4,4'-bipiperidine dihydrochloride
Overview
Description
1-Methyl-4,4’-bipiperidine dihydrochloride is an organic compound with the molecular formula C11H24Cl2N2. It is a derivative of bipiperidine, a bicyclic compound consisting of two piperidine rings. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,4’-bipiperidine dihydrochloride can be synthesized through a series of chemical reactions involving piperidine derivatives. One common method involves the methylation of 4,4’-bipiperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically requires controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-Methyl-4,4’-bipiperidine dihydrochloride involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
1-Methyl-4,4’-bipiperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an intercalating agent, inserting itself between DNA bases and disrupting normal cellular processes. This can lead to changes in gene expression and protein synthesis, which are crucial for its biological effects .
Comparison with Similar Compounds
4,4’-Bipiperidine dihydrochloride: Similar in structure but lacks the methyl group.
Piperazine dihydrochloride: Another bicyclic compound with different functional groups.
Uniqueness: 1-Methyl-4,4’-bipiperidine dihydrochloride is unique due to its specific methylation, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperidine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRHBLOALHYJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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